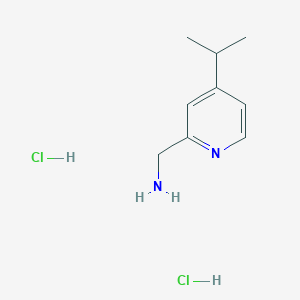

(4-Isopropylpyridin-2-YL)methanamine 2hcl

Description

Contextualization within Pyridine (B92270) Derivative Chemistry

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, recognized for their diverse applications and versatile reactivity. nih.gov The pyridine ring, an aromatic heterocycle containing a nitrogen atom, can be functionalized at various positions to modulate its chemical and physical properties. nih.gov The nitrogen atom imparts a basic character to the ring and influences its electronic distribution, making it susceptible to a range of chemical transformations. mdpi.com

The chemistry of pyridine derivatives is extensive, with numerous synthetic methods developed for their preparation and modification. These methods include functionalization of the pre-formed pyridine ring, as well as the construction of the ring from acyclic precursors through various cyclization strategies. researchgate.net The introduction of substituents, such as the isopropyl group at the 4-position and the aminomethyl group at the 2-position in the case of (4-Isopropylpyridin-2-YL)methanamine (B8787097), is crucial for fine-tuning the molecule's properties, including its lipophilicity, basicity, and ability to interact with biological targets. nih.gov Pyridine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and central nervous system (CNS) activity. researchgate.netnih.gov

A plausible synthetic route to (4-Isopropylpyridin-2-YL)methanamine involves the preparation of a key intermediate, 4-isopropyl-2-cyanopyridine. This can be followed by the reduction of the nitrile group to an aminomethyl group. The synthesis of a similar compound, 2-propyl-4-cyanopyridine, has been documented, starting from 4-cyanopyridine (B195900) and utilizing a radical reaction with n-butyric acid. Following the synthesis of the cyanopyridine intermediate, the reduction of the cyano group to a primary amine can be achieved through various methods, including electrochemical reduction or catalytic hydrogenation. google.com The final step would involve the formation of the dihydrochloride (B599025) salt by treatment with hydrochloric acid.

Significance of the Pyridylmethanamine Moiety in Organic Synthesis

The pyridylmethanamine moiety is a significant structural motif in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. The primary amine group provides a nucleophilic center that can readily participate in a wide range of chemical reactions, including N-alkylation, acylation, and the formation of imines and Schiff bases. This reactivity allows for the facile introduction of the pyridylmethanamine unit into larger molecules.

Furthermore, the pyridine ring within the moiety can act as a ligand for metal catalysts, influencing the stereochemical outcome of reactions. The nitrogen atom of the pyridine can coordinate to a metal center, directing a catalytic transformation to a specific site within a molecule. This directing group ability is a powerful tool in modern organic synthesis for achieving high levels of regioselectivity and stereoselectivity.

The presence of the aminomethyl group attached to the pyridine ring also allows for the formation of various heterocyclic systems through cyclization reactions. This makes pyridylmethanamines valuable precursors for the synthesis of fused-ring systems containing both pyridine and other heterocyclic rings, which are often found in biologically active compounds.

Overview of Research Trajectories for Similar Chemical Entities

Research into chemical entities similar to (4-Isopropylpyridin-2-YL)methanamine has largely been driven by their potential applications in medicinal chemistry. Pyridine derivatives, in general, are a well-established class of compounds in drug discovery, with a significant number of FDA-approved drugs containing a pyridine scaffold. rsc.org

Another significant area of research is the development of pyridine derivatives as antimicrobial and antiviral agents. nih.gov The pyridine scaffold can be modified with various functional groups to enhance its activity against a range of pathogens. The aminomethyl group can serve as a point of attachment for other bioactive moieties, leading to the creation of hybrid molecules with enhanced therapeutic potential.

Furthermore, the structural features of substituted pyridylmethanamines make them attractive for the design of enzyme inhibitors. The pyridine ring can mimic the binding of natural substrates, while the substituents can be tailored to interact with specific pockets within an enzyme's active site.

Current Gaps and Future Directions in Fundamental Research

While the broader class of pyridine derivatives has been extensively studied, fundamental research specifically on (4-Isopropylpyridin-2-YL)methanamine 2HCl remains limited in the public domain. A significant gap exists in the detailed characterization of its physicochemical properties and its reactivity in a wide range of chemical transformations.

Future research should focus on the following areas:

Detailed Synthesis and Characterization: A comprehensive study of the synthesis of this compound, including optimization of reaction conditions and thorough characterization of the compound and its intermediates using modern analytical techniques, is warranted.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the aminomethyl and pyridine moieties would provide valuable insights for its application as a synthetic building block.

Biological Screening: A broad biological screening of the compound against a variety of targets, including CNS receptors and microbial pathogens, could uncover potential therapeutic applications.

Structural Biology Studies: If the compound shows promising biological activity, co-crystallization studies with its biological target would provide a deeper understanding of its mechanism of action at the molecular level and guide the design of more potent and selective analogues.

Development of Analogues: The synthesis and evaluation of a library of analogues with variations in the substituent at the 4-position of the pyridine ring and modifications to the aminomethyl group could lead to the discovery of compounds with improved properties.

By addressing these gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in both chemical synthesis and biomedical research.

Data Tables

Physicochemical Properties of (4-Isopropylpyridin-2-YL)methanamine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| (4-Isopropylpyridin-2-YL)methanamine | C₉H₁₄N₂ | 150.22 | Pyridine ring, 4-isopropyl group, 2-aminomethyl group |

| 4-Isopropylpyridine (B108708) | C₈H₁₁N | 121.18 | Pyridine ring, 4-isopropyl group nih.gov |

| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | Pyridine ring, 2-cyano group |

| This compound | C₉H₁₆Cl₂N₂ | 223.15 | Dihydrochloride salt of the parent amine |

Research Findings on Analogous Pyridine Derivatives

| Compound/Derivative Class | Research Focus | Key Findings |

| 2-Aminopyridine (B139424) Derivatives | Central Nervous System Agents | Some derivatives show potential in models of neurodegenerative diseases. researchgate.net |

| Substituted Pyridines | Antimicrobial Activity | Various substituted pyridines exhibit activity against a range of bacteria and fungi. nih.gov |

| Pyridylmethanamine Derivatives | Antiviral Activity | The pyridylmethanamine scaffold has been incorporated into compounds with antiviral properties. |

| 4-Substituted Pyridine Derivatives | Structure-Activity Relationship (SAR) | The nature of the substituent at the 4-position significantly influences biological activity. nih.gov |

Properties

IUPAC Name |

(4-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)8-3-4-11-9(5-8)6-10;;/h3-5,7H,6,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHXYYIYGCDQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Isopropylpyridin 2 Yl Methanamine 2hcl

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of (4-Isopropylpyridin-2-YL)methanamine (B8787097) dihydrochloride (B599025) reveals several potential disconnection points. The primary disconnection is at the carbon-nitrogen bond of the methanamine group, leading to a key intermediate, 2-(chloromethyl)-4-isopropylpyridine (B13666238) or a related electrophile, and an ammonia (B1221849) equivalent. Alternatively, the bond between the pyridine (B92270) ring and the aminomethyl group can be disconnected, suggesting a precursor like 4-isopropylpicolinonitrile (B1390049) or 4-isopropylpicolinaldehyde.

Further disconnection of the pyridine ring itself suggests simpler, more readily available precursors. The isopropyl group can be disconnected from the pyridine ring, pointing to a 4-substituted pyridine derivative that can undergo functionalization. A fundamental disconnection of the pyridine ring leads back to acyclic precursors, which can be assembled through various cyclization strategies.

Based on this analysis, the following key precursors are identified:

4-Isopropylpyridine (B108708): A foundational building block for introducing the remaining functional groups.

Picoline (2-methylpyridine) derivatives: These can be functionalized at the 2-position to introduce the methanamine group.

Acyclic ketones, aldehydes, and ammonia sources: For de novo synthesis of the pyridine ring.

| Precursor Class | Specific Examples | Rationale |

| Substituted Pyridines | 4-Isopropylpyridine, 2-Methyl-4-isopropylpyridine | Allows for late-stage functionalization. |

| Picoline Derivatives | 4-Isopropylpicolinonitrile, 4-Isopropylpicolinaldehyde | Direct precursors to the methanamine group. |

| Acyclic Precursors | Acetone, Formaldehyde, Ammonia | Building blocks for constructing the pyridine ring. |

Multi-Step Synthetic Approaches

Multi-step syntheses offer a controlled and often high-yielding route to (4-Isopropylpyridin-2-YL)methanamine 2HCl. These approaches can be categorized by the strategy used to construct and functionalize the pyridine ring.

Starting from a pre-formed pyridine ring, such as 4-isopropylpyridine, functionalization at the 2-position is a key challenge due to the electron-deficient nature of the pyridine ring. rsc.org Direct C-H functionalization is an increasingly explored area in sustainable chemistry. rsc.org

One established method involves the Chichibabin reaction, which can introduce an amino group at the 2-position of a pyridine ring using sodium amide. wikipedia.org However, this reaction can suffer from low yields. wikipedia.org A more versatile approach is the activation of the pyridine ring. This can be achieved by forming a pyridine N-oxide, which then directs electrophilic substitution to the 2- and 4-positions. wikipedia.orgacs.org For instance, reacting 4-isopropylpyridine with an oxidizing agent like a peracid would yield 4-isopropylpyridine N-oxide. wikipedia.org This intermediate can then be treated with a reagent like dimethyl sulfate (B86663) to facilitate the introduction of a cyano group at the 2-position, which can be subsequently reduced to the methanamine. google.com

Another strategy involves the use of phosphonium (B103445) salts to activate the pyridine ring for nucleophilic substitution. acs.orgthieme-connect.de This method allows for the selective functionalization at the 4-position, which, while not directly applicable for the 2-position in this case, highlights the diverse activation strategies available. acs.orgthieme-connect.de

The introduction of the methanamine group at the 2-position of the 4-isopropylpyridine core can be achieved through several reliable protocols. A common method is the reduction of a nitrile. Starting with 2-cyano-4-isopropylpyridine, a variety of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to yield the desired primary amine.

Alternatively, a 2-methylpyridine (B31789) derivative can be functionalized. For example, 2-methyl-4-isopropylpyridine can undergo radical halogenation to form 2-(halomethyl)-4-isopropylpyridine. This can then be converted to the amine via methods like the Gabriel synthesis or by direct reaction with ammonia or a protected amine equivalent.

The conversion of a carboxylic acid or an ester at the 2-position to the corresponding amine is another viable route. 4-Isopropylpicolinic acid can be converted to an amide, which can then undergo a Hofmann rearrangement to furnish the aminomethyl group.

The isopropyl group can be introduced onto the pyridine ring at various stages of the synthesis. One approach is to start with a precursor that already contains the isopropyl group, such as 4-isopropylpyridine.

Alternatively, the isopropyl group can be installed on a pre-existing pyridine ring. This can be accomplished through a Friedel-Crafts-type alkylation, although these reactions can be challenging on an electron-deficient pyridine ring and may require harsh conditions. A more modern approach involves transition-metal-catalyzed cross-coupling reactions. For example, a 4-halopyridine could be coupled with an isopropyl Grignard reagent or an isopropylboronic acid derivative in the presence of a suitable catalyst.

Another strategy involves the derivatization of a 4-substituted pyridine. For instance, a 4-acetylpyridine (B144475) could be converted to the target isopropyl group through a Wittig reaction followed by hydrogenation, or via a Grignard reaction with methylmagnesium bromide followed by dehydration and hydrogenation.

One-Pot Synthesis and Cascade Reactions

One-pot syntheses and cascade reactions offer an efficient alternative to traditional multi-step procedures by minimizing workup and purification steps, thus saving time and resources. nih.govnanoscalereports.com The synthesis of substituted pyridines is amenable to such approaches. nih.govnanoscalereports.comorganic-chemistry.org

A plausible one-pot strategy for (4-Isopropylpyridin-2-YL)methanamine could involve a variation of the Hantzsch pyridine synthesis or a related multicomponent reaction. nih.govnanoscalereports.com For instance, a reaction between an enamine derived from isobutyraldehyde (B47883), a 1,3-dicarbonyl compound, and an ammonia source could potentially construct the substituted dihydropyridine (B1217469) ring, which can then be oxidized to the pyridine. Subsequent functionalization to introduce the methanamine group would follow.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single operation, could also be envisioned. syrris.jp For example, a suitably designed acyclic precursor could undergo a cyclization-aromatization-functionalization cascade to build the target molecule in a highly efficient manner.

| One-Pot Reaction Type | Potential Reactants | Key Features |

| Multicomponent Cyclocondensation | Isobutyraldehyde, malononitrile, an enamine, and an ammonia source. | Forms the substituted pyridine core in a single step. nih.govnanoscalereports.com |

| Annulation of Enamines | An enamine derived from isobutyraldehyde and an appropriate alkyne. | Provides access to highly substituted pyridinium (B92312) salts. nih.gov |

Stereoselective Synthesis Approaches

While the target molecule, (4-Isopropylpyridin-2-YL)methanamine, is not chiral, stereoselective synthesis would become relevant if chiral centers were introduced into the molecule, for instance, by further substitution on the methanamine group or the isopropyl group. In such hypothetical scenarios, asymmetric synthesis strategies would be employed.

For the introduction of a chiral center at the carbon bearing the amino group, asymmetric reduction of a corresponding imine or oxime precursor using a chiral catalyst or reagent would be a standard approach. Chiral auxiliaries could also be employed to direct the stereochemical outcome of key bond-forming reactions.

If a chiral center were present on the isopropyl group, the synthesis would need to start from a chiral precursor, or a stereoselective method for the introduction of the isopropyl group would be required.

Green Chemistry Principles in Synthetic Route Design

The development of synthetic methodologies for this compound and related functionalized pyridines is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are environmentally benign, economically viable, and efficient in their use of resources. The focus on sustainable chemistry encourages the development of direct C-H functionalization methods to minimize waste and pre-functionalization steps, which are often required in classical synthetic approaches. researchgate.netrsc.org

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of pyridine derivatives often employ solvents such as dichloromethane, diethyl ether, or other volatile organic compounds (VOCs) which pose environmental and health risks. google.com Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, the elimination of solvents altogether.

Research into the synthesis of related pyridine compounds highlights a shift towards greener alternatives. For instance, in purification processes for aminopyridines, aqueous solutions of dilute acids (like hydrochloric or acetic acid) and bases (like sodium bicarbonate solution) are utilized, which are generally more benign than organic solvents. google.com The preferred organic solvent in one patented method for a related compound was ethyl acetate, which is considered a greener option compared to chlorinated solvents. google.com

A significant advancement in this area is the development of solvent-free reaction conditions. A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been achieved using pyridine N-oxides and dialkylcyanamides in a solvent- and halide-free process. rsc.org This approach not only eliminates the need for a solvent but also simplifies purification and reduces waste, representing an ideal application of green chemistry principles.

Table 1: Solvent Usage in Pyridine Derivative Synthesis

| Solvent Type | Examples | Green Chemistry Consideration |

|---|---|---|

| Halogenated | Dichloromethane | High environmental impact; to be avoided. |

| Ethers | Diethyl ether | High flammability and peroxide formation risk. |

| Esters | Ethyl acetate | Often considered a "greener" solvent alternative. google.com |

| Aqueous | Water, dilute acid/base | Benign, but can create large volumes of aqueous waste. |

Atom Economy and Reaction Efficiency

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy, such as the Wittig or Gabriel syntheses, generate significant stoichiometric byproducts, leading to waste. primescholars.com In contrast, reactions like simple additions or certain cycloadditions are highly atom-economical. primescholars.comchemrxiv.org

Modern synthetic methods aim to improve this by design. For example:

Addition Reactions: Cationic half-sandwich rare-earth catalysts have been shown to enable the C-H addition of pyridines to olefins in a highly atom-economical manner. organic-chemistry.org

Condensation Reactions: While classical condensation reactions like the Chichibabin synthesis often have low yields, modern variations seek to improve efficiency. wikipedia.org

Solvent-Free C-H Functionalization: The previously mentioned synthesis of pyridine-2-yl ureas from pyridine N-oxides is a prime example of a highly atom-economical process where all reactant atoms are incorporated into the product, with no byproducts. rsc.org

Maximizing reaction efficiency is not only about atom economy but also about achieving high chemical yields under mild conditions, which further contributes to the sustainability of the process.

Catalyst Development for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, often with reduced energy consumption. The development of novel catalysts for pyridine functionalization is a major area of research. beilstein-journals.org

Historically, the functionalization of the electron-poor pyridine ring has been challenging. researchgate.netrsc.org However, recent advances have produced a variety of catalytic systems:

Transition-Metal and Rare-Earth Catalysts: A wide range of catalysts based on metals like rhodium, iridium, nickel, and rare-earth elements have been developed for the direct C-H alkylation and arylation of pyridines. beilstein-journals.org For instance, a Ni/Lewis acid cooperative system allows for the direct C-4 alkylation of pyridines, and cationic rare-earth catalysts provide an efficient route to 2-alkylated pyridine derivatives. organic-chemistry.orgbeilstein-journals.org While effective, a key sustainability goal is to replace precious metals with more abundant and less toxic alternatives.

Metal-Free Catalysis: A significant trend is the move towards metal-free catalytic systems. beilstein-journals.org These approaches avoid the cost and potential toxicity associated with metal catalysts. An example is the use of iodine and triethylamine (B128534) to trigger a metal-free synthesis of 2-aryl-substituted pyridines. organic-chemistry.org

Photocatalysis and Organocatalysis: Innovative strategies are emerging that use light and organic molecules as catalysts. A dithiophosphoric acid has been identified as a versatile organocatalyst that can perform three distinct catalytic roles in the functionalization of pyridines upon activation by light. acs.org This method harnesses the reactivity of pyridinyl radicals to achieve functionalization with distinct positional selectivity compared to classical methods. acs.org

These advancements in catalyst design are crucial for developing sustainable synthetic routes to complex molecules like this compound, enabling their production with minimal environmental impact.

Table 2: Comparison of Catalytic Systems for Pyridine Functionalization

| Catalyst Type | Examples | Advantages | Sustainability Considerations |

|---|---|---|---|

| Transition Metals | Rhodium, Iridium, Nickel, Palladium | High activity and selectivity. beilstein-journals.org | Cost, toxicity, and need for removal from the final product. |

| Rare-Earth Metals | Scandium, Gadolinium | Efficient, general, and atom-economical for C-H addition. organic-chemistry.orgbeilstein-journals.org | Availability and environmental impact of mining. |

| Metal-Free Systems | Iodine/Triethylamine | Avoids metal contamination and cost. organic-chemistry.org | May require stoichiometric reagents, impacting atom economy. |

Advanced Spectroscopic and Structural Characterization of 4 Isopropylpyridin 2 Yl Methanamine 2hcl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (4-Isopropylpyridin-2-YL)methanamine (B8787097) 2HCl in solution. The protonated state of the pyridine (B92270) nitrogen and the primary amine in the dihydrochloride (B599025) salt significantly influences the chemical shifts of adjacent protons and carbons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. Key expected correlations include those between the methine proton of the isopropyl group and the methyl protons, as well as between the protons on the pyridine ring. For instance, the H5 proton would show a correlation with the H3 and H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing the connectivity between the isopropyl group and the pyridine ring (correlation between the isopropyl methine proton and C4 of the pyridine ring) and between the aminomethyl group and the pyridine ring (correlation between the methylene (B1212753) protons and C2 of the pyridine ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in determining the preferred conformation of the molecule in solution. For example, correlations between the aminomethyl protons and the H3 proton of the pyridine ring, or between the isopropyl protons and the H3/H5 protons, would indicate their spatial closeness.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine-H3 | ~8.0 - 8.2 | ~125 - 128 | C2, C4, C5 |

| Pyridine-H5 | ~7.8 - 8.0 | ~123 - 126 | C3, C4, C6 |

| Pyridine-H6 | ~8.5 - 8.7 | ~148 - 150 | C2, C4, C5 |

| Aminomethyl (-CH₂NH₃⁺) | ~4.0 - 4.3 | ~45 - 48 | C2, Pyridine-H3 |

| Isopropyl-CH | ~3.0 - 3.3 | ~34 - 37 | Isopropyl-CH₃, Pyridine-C3, Pyridine-C5, Pyridine-H3, Pyridine-H5 |

| Isopropyl-CH₃ | ~1.2 - 1.4 | ~22 - 24 | Isopropyl-CH |

Dynamic NMR Studies for Conformational Analysis

The rotational freedom around the C2-C(methylene) and C4-C(isopropyl) bonds suggests the possibility of different stable conformations. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insights into the energy barriers associated with these rotational processes. By monitoring the coalescence and sharpening of NMR signals at different temperatures, it is possible to calculate the activation energy for the interconversion between different conformers. This would reveal the flexibility of the side chains relative to the pyridine ring.

Single-Crystal X-ray Diffraction Analysis

Crystal Packing and Intermolecular Interactions

The crystal packing of (4-Isopropylpyridin-2-YL)methanamine 2HCl would be dominated by a network of strong hydrogen bonds. The protonated pyridinium (B92312) nitrogen (N-H⁺) and the ammonium (B1175870) group (-CH₂NH₃⁺) would act as hydrogen bond donors, while the chloride anions (Cl⁻) would be the primary acceptors. This would lead to the formation of a three-dimensional supramolecular network. nih.gov

Additionally, weaker interactions such as C-H···Cl and potentially C-H···π interactions could further stabilize the crystal lattice. iucr.orgnih.gov The isopropyl group, being lipophilic, might engage in van der Waals interactions with neighboring molecules. It is also possible that π–π stacking interactions occur between the pyridine rings of adjacent molecules, a common feature in the crystal structures of pyridinium salts. iucr.org

Conformational Analysis in the Solid State

The solid-state conformation would reveal the specific torsion angles between the pyridine ring and the aminomethyl and isopropyl substituents. These angles are determined by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. It is expected that the side chains would be oriented to minimize steric clash with each other and to facilitate the formation of the hydrogen bonding network. For instance, the aminomethyl group would likely be positioned to allow for optimal hydrogen bonding with the chloride ions.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the monoprotonated cation [(M+H)⁺] or as an adduct with the chloride ion. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, would provide a highly accurate mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to provide structural information. The expected fragmentation patterns would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines.

Loss of the isopropyl group: Cleavage of the bond between the isopropyl group and the pyridine ring.

Cleavage of the pyridine ring: Fragmentation of the aromatic core.

A hypothetical table of expected mass spectral peaks is provided below.

| Ion | m/z (calculated) | Description |

| [C₉H₁₄N₂ + H]⁺ | 151.1230 | Protonated parent molecule |

| [C₉H₁₄N₂ + Na]⁺ | 173.1049 | Sodium adduct of the parent molecule |

| [C₉H₁₄N₂ - NH₃ + H]⁺ | 134.0964 | Loss of ammonia from the protonated parent molecule |

| [C₉H₁₄N₂ - C₃H₇ + H]⁺ | 108.0682 | Loss of the isopropyl group |

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For (4-Isopropylpyridin-2-YL)methanamine, the protonated molecular ion [M+H]⁺ would be selected in the first mass analyzer. Subsequent collision-induced dissociation (CID) would induce fragmentation at the molecule's weakest bonds.

The fragmentation of pyridine derivatives is well-documented and often involves characteristic losses related to the substituent groups and cleavage of the pyridine ring itself. acs.orgresearchgate.net The primary fragmentation pathways for (4-Isopropylpyridin-2-YL)methanamine are predicted to involve the loss of the isopropyl group and cleavage of the bond between the methylene group and the pyridine ring.

A major fragmentation route is the benzylic cleavage, leading to the loss of an amino group or cleavage of the C-C bond adjacent to the pyridine ring. Another significant pathway involves the loss of a neutral molecule of propene (42 Da) from the isopropyl group via a McLafferty-type rearrangement, if sterically feasible, or through direct cleavage. The loss of the entire isopropyl group (43 Da) is also a highly probable event. nist.gov Subsequent fragmentation could involve the loss of ammonia from the aminomethyl side chain.

A plausible fragmentation cascade is outlined below:

Loss of Propene: The precursor ion may lose a neutral propene molecule from the isopropyl moiety, leading to a significant fragment.

Benzylic Cleavage: Cleavage of the bond between the pyridyl ring and the aminomethyl group results in the formation of a stable pyridyl-methyl cation or related structures.

Loss of Isopropyl Radical: Direct cleavage of the isopropyl group results in a radical cation.

These pathways allow for the systematic mapping of the molecule's structure. The relative abundance of these fragments provides insight into the stability of the resulting ions and the energetics of the fragmentation processes. researchgate.netnih.gov

Table 1: Predicted MS/MS Fragmentation of (4-Isopropylpyridin-2-YL)methanamine [M+H]⁺ This table is based on theoretical fragmentation patterns of similar structures.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 165.1386 | 148.1124 | NH₃ | [C₁₀H₁₄N]⁺ |

| 165.1386 | 122.1019 | C₃H₇ | [C₇H₈N₂]⁺ |

| 165.1386 | 107.0600 | C₃H₇, NH₃ | [C₇H₅N]⁺ |

| 122.1019 | 106.0651 | CH₄ | [C₇H₈N]⁺ |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy and precision. thermofisher.comnih.gov For (4-Isopropylpyridin-2-YL)methanamine, which has a nominal mass of 164 g/mol , HRMS can distinguish its chemical formula from other potential isobaric compounds.

The analysis is typically performed on the protonated molecule, [M+H]⁺. By comparing the experimentally measured accurate mass to the theoretical mass calculated from the isotopic masses of the constituent atoms, the elemental formula can be confirmed, usually with a mass error of less than 5 parts per million (ppm). nih.gov This level of accuracy is crucial for confirming the identity of the compound, especially in complex matrices or when distinguishing between isomers.

Table 2: Accurate Mass Determination for (4-Isopropylpyridin-2-YL)methanamine

| Species | Elemental Composition | Theoretical Monoisotopic Mass (Da) |

| [M] | C₁₀H₁₆N₂ | 164.1313 |

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.1386 |

| [M+Na]⁺ | C₁₀H₁₆N₂Na⁺ | 187.1206 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing its vibrational modes. mdpi.com These two techniques are complementary and together offer a comprehensive vibrational profile of this compound. The presence of the dihydrochloride salt will influence the spectra, particularly for the amine and pyridine nitrogen functionalities, which will exist in their protonated forms.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov Ring breathing modes typically appear around 1000 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these bands.

Isopropyl Group Vibrations: The C-H stretching vibrations of the methyl groups within the isopropyl moiety are expected in the 2970-2870 cm⁻¹ range. scirp.org Characteristic bending vibrations for the isopropyl group typically appear around 1385 cm⁻¹ (symmetric) and 1370 cm⁻¹ (asymmetric).

Aminomethyl Group Vibrations: As a primary amine salt (ammonium, -NH₃⁺), the N-H stretching vibrations will appear as a broad band in the 3200-2800 cm⁻¹ region, often overlapping with C-H stretches. The N-H bending (scissoring) vibrations are expected around 1600-1500 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the pyridine ring is anticipated above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are found in the 900-700 cm⁻¹ region and are characteristic of the substitution pattern on the pyridine ring.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on known data for similar functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad, Strong | N-H stretching (ammonium), C-H stretching (aliphatic) |

| >3000 | Medium-Weak | C-H stretching (aromatic) |

| ~1610 | Medium | C=N, C=C stretching (pyridine ring), N-H bending |

| ~1500 | Medium | C=C stretching (pyridine ring), N-H bending |

| ~1465 | Medium | CH₂ scissoring, CH₃ asymmetric bending |

| ~1385 | Medium-Weak | CH₃ symmetric bending (isopropyl) |

| ~1050 | Medium | Pyridine ring breathing mode |

| 850-800 | Strong | C-H out-of-plane bending (ring) |

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity Assessment

(4-Isopropylpyridin-2-YL)methanamine is a chiral molecule, as the carbon of the methylene bridge is attached to four different groups (a hydrogen atom, an amino group, the 4-isopropylpyridin-2-yl group, and another hydrogen atom, making it prochiral until substitution renders it chiral, or if considering the aminomethyl group as a whole attached to the asymmetric environment of the substituted pyridine). The molecule itself, (4-Isopropylpyridin-2-YL)methanamine, possesses a plane of symmetry and is achiral. However, if a chiral center were introduced, for example by substitution at the aminomethyl carbon, the resulting enantiomers would be optically active. For the purpose of this hypothetical analysis of a chiral analogue, we will discuss the application of Circular Dichroism (CD).

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. acs.orgaip.org It is a powerful tool for determining the enantiomeric purity and absolute configuration of a chiral compound. rsc.org

To assess the enantiomeric purity of a chiral derivative of (4-Isopropylpyridin-2-YL)methanamine, a CD spectrum would be recorded. The spectrum is a plot of molar ellipticity ([θ]) versus wavelength. A non-racemic mixture of enantiomers will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects). The intensity of the CD signal is directly proportional to the enantiomeric excess (ee).

The process would involve:

Reference Spectrum: Obtaining the CD spectrum of a pure enantiomer (an enantiomeric standard) is necessary to establish a benchmark for the maximum molar ellipticity.

Sample Analysis: The CD spectrum of the sample with unknown enantiomeric purity is then measured under identical conditions.

Enantiomeric Purity Calculation: The enantiomeric excess can be calculated using the formula: ee (%) = ([θ]sample / [θ]pure enantiomer) × 100

Without a chiral center, the parent compound (4-Isopropylpyridin-2-YL)methanamine would not exhibit a CD spectrum. However, this technique would be essential for quality control and stereochemical analysis if a chiral version of the molecule were synthesized or resolved. nih.gov

Reactivity Studies and Reaction Mechanisms Involving 4 Isopropylpyridin 2 Yl Methanamine 2hcl

Reactivity of the Primary Amine Functionality

The primary amine (-CH₂NH₂) attached to the pyridine (B92270) ring at the 2-position is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its participation in a variety of chemical transformations.

Nucleophilic Acyl Substitution Reactions

The primary amine of (4-Isopropylpyridin-2-YL)methanamine (B8787097) readily undergoes nucleophilic acyl substitution with various acylating agents, such as acid chlorides, anhydrides, and esters, to form stable amide derivatives. This reaction is fundamental in synthetic chemistry for the construction of more complex molecules. rsc.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form the corresponding amide. masterorganicchemistry.comlibretexts.orgopenstax.org

The reaction can be generalized as follows:

R-CO-L + (4-Isopropylpyridin-2-YL)methanamine → R-CO-NH-CH₂-(4-Isopropylpyridin-2-yl) + HL

where R-CO-L is the acylating agent and L is the leaving group (e.g., Cl, OCOR, OR').

Table 1: Examples of Nucleophilic Acyl Substitution Reactions with Primary Amines

| Acylating Agent | Product Type | General Conditions | Reference |

| Acid Chloride (R-COCl) | Amide | Typically in the presence of a base to neutralize the HCl byproduct. | openstax.org |

| Acid Anhydride ((RCO)₂O) | Amide | Often requires heating or a catalyst. | masterorganicchemistry.com |

| Ester (R-COOR') | Amide | Can be driven by using an excess of the amine or by removing the alcohol byproduct. | libretexts.org |

Research on the direct amide bond formation mediated by reagents like isopropylmagnesium chloride has demonstrated efficient and environmentally friendly methods for synthesizing amides from esters and amines. researchgate.net These approaches could be applicable to (4-Isopropylpyridin-2-YL)methanamine for the preparation of its N-acylated derivatives.

Imine and Enamine Formation

The primary amine functionality can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. unsri.ac.idnih.gov This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. unsri.ac.id

The general reaction is:

R₂C=O + (4-Isopropylpyridin-2-YL)methanamine ⇌ R₂C=N-CH₂-(4-Isopropylpyridin-2-yl) + H₂O

Table 2: Formation of Imines (Schiff Bases) from Primary Amines

| Carbonyl Compound | Product | Typical Conditions | Reference |

| Aldehyde (RCHO) | Aldimine | Acid or base catalysis, often with removal of water. | |

| Ketone (R₂CO) | Ketimine | Acid catalysis, removal of water to drive equilibrium. | unsri.ac.id |

The synthesis of Schiff bases from various primary amines and carbonyl compounds is well-documented, and these methods are directly applicable to (4-Isopropylpyridin-2-YL)methanamine. unsri.ac.idnih.gov For instance, the reaction of a primary amine with an aldehyde can proceed by refluxing in an appropriate solvent. nih.gov

Alkylation and Arylation Reactions

The primary amine can act as a nucleophile in reactions with alkyl halides or other electrophilic carbon species to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Direct alkylation can sometimes lead to multiple alkylations, but conditions can be optimized to favor mono-alkylation.

Arylation of the primary amine, to form a secondary amine with an aryl substituent, can be achieved through various modern cross-coupling methodologies. mdpi.com Palladium-catalyzed reactions, for example, are commonly employed for the formation of C-N bonds between amines and aryl halides.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. It can readily participate in coordination with metal ions and undergo reactions at the nitrogen atom itself.

Coordination Chemistry with Metal Centers

The pyridine nitrogen of (4-Isopropylpyridin-2-YL)methanamine, in conjunction with the primary amine, can act as a bidentate ligand, chelating to a variety of metal centers. The formation of stable coordination complexes is a hallmark of pyridine-containing ligands. researchgate.netnih.gov The ability to form such complexes is crucial in the development of catalysts, materials, and compounds with specific biological activities. The steric and electronic properties of the isopropyl group at the 4-position can influence the coordination geometry and stability of the resulting metal complexes.

Table 3: Coordination of Pyridine-Based Ligands with Metal Ions

| Metal Ion | Ligand Type | Resulting Complex | Potential Applications | Reference |

| Cu(II) | Bidentate N,N' | Octahedral or Square Planar | Catalysis, Antimicrobial Agents | nih.govresearchgate.net |

| V(IV) | Bidentate N,O | Square Pyramidal | Biological mimetics | researchgate.net |

| Co(II) | Tetradentate ONNO | Octahedral | Catalysis, Anticancer Agents | nih.gov |

The synthesis of metal complexes with Schiff bases derived from primary amines and pyridine-containing aldehydes demonstrates the versatile coordination behavior of such ligands. nih.govresearchgate.net

N-Oxidation and Quaternization Reactions

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. For instance, N-oxidation can facilitate certain substitution reactions on the pyridine ring. nih.gov

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. nih.govmostwiedzy.plnih.gov This reaction is a classic example of an Sₙ2 reaction where the pyridine nitrogen acts as the nucleophile. nih.gov The rate and yield of quaternization can be influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent and solvent. nih.govmostwiedzy.plrsc.org Studies on the quaternization of 4-isopropylpyridine (B108708) have shown that it follows second-order kinetics. researchgate.net

Table 4: Reactions at the Pyridine Nitrogen

| Reaction | Reagent | Product | General Conditions | Reference |

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxide | Varies with reagent, often at room temperature or with gentle heating. | arkat-usa.org |

| Quaternization | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | N-Alkylpyridinium Salt | Typically heated in a suitable solvent like acetonitrile (B52724) or sulfolane. | nih.govrsc.org |

Research on the quaternization of poly(4-vinyl pyridine) has provided detailed kinetic data and insights into the influence of steric and electronic effects on the reaction rate. rsc.org These findings can be extrapolated to predict the behavior of (4-Isopropylpyridin-2-YL)methanamine in similar reactions.

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in (4-Isopropylpyridin-2-YL)methanamine 2HCl is significantly influenced by its substituents and the protonated state of the molecule. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic attack compared to benzene. wikipedia.orgnih.gov The presence of an isopropyl group at the C4 position and an aminomethyl group at the C2 position introduces competing electronic effects. Furthermore, as a dihydrochloride (B599025) salt, the pyridinium nitrogen and the aminomethyl group are protonated, which strongly deactivates the ring towards electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

To overcome the inherent low reactivity of the pyridine ring, modern synthetic methods often employ transition-metal-catalyzed C-H functionalization. nih.govnih.gov These reactions provide a direct and atom-economical way to form new carbon-carbon or carbon-heteroatom bonds. For (4-Isopropylpyridin-2-YL)methanamine, C-H bonds at the C3, C5, and C6 positions are potential sites for such transformations.

Catalysts based on palladium, rhodium, iridium, and increasingly, non-precious metals like iron and nickel, are effective for the C-H functionalization of N-heteroarenes. nih.govmdpi.comrsc.org The reaction's regioselectivity can often be controlled by a directing group. While the aminomethyl group at the C2 position could potentially serve as a directing group, its protonated state in the 2HCl salt might interfere with coordination to the metal center.

Recent advancements have focused on strategies for C-H functionalization at positions that are traditionally difficult to access, such as the C3 (meta) and C4 (para) positions of pyridines. nih.gov For the title compound, functionalization would likely be targeted at the C3 and C5 positions, which are less sterically hindered and electronically distinct. Iron-catalyzed carbene transfer reactions, for instance, represent an efficient strategy for introducing new functional groups without the need for pre-installed directing groups. mdpi.com

Table 2: Potential Metal-Catalyzed C-H Functionalization Reactions This table outlines potential cross-coupling reactions for the functionalization of the pyridine ring.

| Reaction Type | Catalyst System (Example) | Target Position(s) | Coupling Partner (Example) |

| Arylation | Pd(OAc)₂ / Ligand | C3, C5 | Aryl Bromide |

| Alkylation | Rh(III) complexes | C3, C5 | Alkenes, Acrylates |

| Borylation | Ir-based catalysts | C3, C5, C6 | B₂pin₂ |

| Cyanation | Ni or Co catalysts | C3, C5 | Zn(CN)₂ |

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of kinetic studies, isotopic labeling, and computational analysis of transition states.

Kinetic Studies of Reaction Rates

Kinetic studies quantify the rates of chemical reactions, providing insight into the reaction mechanism, including the rate-determining step. For electrophilic aromatic substitution, the reaction rate for pyridines is significantly slower than for benzene. wikipedia.org

In the case of this compound, kinetic analysis could be used to determine the influence of the substituents on reactivity. For instance, a Hammett plot could be constructed by studying a series of 4-substituted-2-(aminomethyl)pyridines. By correlating the reaction rates with the Hammett substituent constants (σ), one could quantify the electronic effects on the transition state. For pyridine derivatives, negative ρ (rho) values are typical for electrophilic reactions, indicating the buildup of positive charge in the transition state, which is destabilized by electron-withdrawing groups. For example, a study on the coordination of substituted pyridines to methyltrioxorhenium (MTO) found a Hammett reaction constant ρ of -2.6. acs.org

Table 3: Hypothetical Kinetic Data for Nitration This hypothetical table illustrates the expected trend in relative reaction rates for the nitration of various substituted pyridines, highlighting the deactivating effect of protonation.

| Compound | Relative Rate (krel) |

| 4-Isopropylpyridine | 1.0 |

| (4-Isopropylpyridin-2-YL)methanamine | 0.2 |

| This compound | < 0.001 |

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through a transformation. chemrxiv.org For reactions involving (4-Isopropylpyridin-2-YL)methanamine, isotopes such as deuterium (B1214612) (D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated.

A state-of-the-art method for ¹⁵N-labeling of the pyridine ring involves a ring-opening/ring-closing sequence via a Zincke imine intermediate. nih.govacs.org This technique allows for the late-stage incorporation of a ¹⁵N atom from a source like ¹⁵NH₄Cl with high efficiency (>95%). nih.govacs.org This would be invaluable for tracking the fate of the pyridine ring in metabolic or complex reaction studies. The same Zincke intermediate strategy can be used to introduce deuterium at the C3 and C5 positions, which could be used to probe for kinetic isotope effects (KIEs) in C-H activation reactions. chemrxiv.orgnih.gov A significant kH/kD value would indicate that C-H bond cleavage is part of the rate-determining step.

Table 4: Isotopic Labeling Strategies and Applications This table summarizes potential isotopic labeling experiments and their mechanistic significance.

| Isotope | Labeling Position | Method | Mechanistic Insight |

| ¹⁵N | Pyridine Nitrogen | Zincke Iminium formation & ring closure | Fate of the heterocyclic core |

| D | C3, C5 | Deuteration of Zincke intermediate | Kinetic Isotope Effect (KIE) in C-H activation |

| ¹³C | Isopropyl group | Synthesis from ¹³C-labeled acetone | Probing for ipso-substitution mechanisms |

Transition State Analysis

Computational chemistry, particularly density functional theory (DFT), allows for the detailed analysis of reaction pathways, including the structures and energies of transition states. rsc.orgnih.gov For this compound, transition state analysis can predict the most likely reaction pathways and explain observed regioselectivity.

In an electrophilic attack, the reaction proceeds through a high-energy carbocationic intermediate known as a Wheland intermediate or arenium ion. masterorganicchemistry.com DFT calculations can determine the activation energies (ΔG‡) for the formation of these intermediates resulting from attack at the C3, C5, and C6 positions. The position with the lowest activation barrier will correspond to the kinetically favored product. Calculations for related systems show that the electrophilic attack itself is typically the rate-determining step. researchgate.net

For metal-catalyzed C-H functionalization, computational studies can model the entire catalytic cycle, including oxidative addition, C-H activation/concerted metalation-deprotonation, migratory insertion, and reductive elimination. acs.orgnih.gov Analysis of the transition states for these steps can reveal the origins of regioselectivity and provide a basis for designing more efficient catalysts.

Table 5: Hypothetical Calculated Activation Energies for Electrophilic Attack This table provides hypothetical activation free energies (ΔG‡), calculated using DFT, for the formation of the Wheland intermediate during nitration.

| Position of Attack | Wheland Intermediate Structure | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |

| C3 | Positive charge delocalized, stabilized by -iPr | 25.8 | Kinetic Product |

| C5 | Positive charge delocalized, stabilized by -iPr | 26.5 | Minor Product |

| C6 | Positive charge adjacent to pyridinium N⁺ | > 35 | Not observed |

Applications of 4 Isopropylpyridin 2 Yl Methanamine 2hcl in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry, with more than 80% of all drug candidates containing amine functionalities, many of which are chiral. yale.edu While (4-Isopropylpyridin-2-YL)methanamine (B8787097) itself is an achiral molecule, its pyridine-methanamine framework is a common feature in ligands designed for asymmetric catalysis. nih.gov The primary amine group provides a reactive handle for the introduction of chiral auxiliaries or for direct incorporation into larger chiral ligand scaffolds.

Chiral auxiliaries, such as pseudoephenamine or tert-butanesulfinamide, are widely used to control stereochemistry in reactions like alkylations and additions. nih.govmdpi.comnih.gov A common strategy involves the condensation of a primary amine, such as (4-Isopropylpyridin-2-YL)methanamine, with a chiral auxiliary to direct subsequent transformations. Alternatively, the amine can be used to synthesize more complex chiral ligands whose sole chirality may reside on a metal center or on other parts of the ligand framework. yale.edu

The development of catalysts for asymmetric transformations is a field of intense research. For instance, rhodium complexes with chiral bisphosphine ligands have proven highly effective in the asymmetric hydrogenation of unsaturated compounds to produce valuable chiral N-heterocycles like morpholines with excellent enantioselectivity (up to 99% ee). nih.gov Similarly, peptide-based catalysts have been designed to achieve asymmetric oxidations. nih.gov The pyridine-methanamine structure is a key component in ligands for such metal-catalyzed reactions, where the pyridine (B92270) nitrogen and the amine nitrogen can coordinate to a metal center, creating a defined chiral environment to influence the outcome of the reaction. nih.gov

| Application Area | Synthetic Strategy | Key Feature of (4-Isopropylpyridin-2-YL)methanamine | Potential Chiral Products |

| Chiral Ligand Synthesis | Reaction with chiral epoxides or acids | Nucleophilic primary amine | Chiral secondary amines, amides |

| Asymmetric Catalysis | Formation of a metal complex | Bidentate (N,N') coordinating sites | Enantiomerically enriched alcohols, amines |

| Auxiliary-Directed Synthesis | Attachment of a removable chiral auxiliary | Reactive amine for amide/imine formation | α-substituted carboxylic acids, ketones |

Precursor in Heterocyclic Synthesis

The inherent reactivity of the 2-aminomethylpyridine structure makes (4-Isopropylpyridin-2-YL)methanamine an ideal starting material for building more complex heterocyclic systems, particularly those containing a fused pyridine ring.

Fused pyridine systems, such as pyrido[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines, are scaffolds of significant interest due to their prevalence in biologically active compounds, including antiallergic, antihypertensive, and anticancer agents. researchgate.netnih.govjocpr.com The synthesis of these systems often relies on the cyclization of substituted 2-aminopyridine (B139424) derivatives.

A well-established method for constructing the pyrido[1,2-a]pyrimidine (B8458354) core involves the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. rsc.org This reaction proceeds via the formation of a 2-(2-acylvinylamino)pyridine intermediate, which then undergoes intramolecular cyclization. rsc.org (4-Isopropylpyridin-2-YL)methanamine, with its primary amine adjacent to the pyridine ring, can participate in analogous condensation and cyclization reactions to yield novel fused heterocycles. For example, a one-pot, three-component reaction between an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester can produce alkenenitriles that are readily cyclized to pyrido[1,2-a]pyrimidine derivatives in high yield. researchgate.net

Similarly, the pyrido[2,3-d]pyrimidine (B1209978) skeleton can be assembled from 4-aminopyrimidine (B60600) precursors reacting with reagents that provide a three-carbon chain. jocpr.com The versatility of these reactions allows for the generation of a wide array of substituted fused systems. nih.gov

Beyond fused pyridines, the dual nucleophilic character of the amine and the coordinating ability of the pyridine nitrogen in (4-Isopropylpyridin-2-YL)methanamine enable its use in the synthesis of a broad range of nitrogen-containing heterocycles. researchgate.net For instance, reaction with reagents like α,β-unsaturated ketones or esters can lead to the formation of various bicyclic scaffolds with a ring-junction nitrogen. cam.ac.uk The synthesis of pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones has been achieved through ring-opening and ring-closure rearrangement strategies, demonstrating the utility of amino-functionalized heterocycles in creating diverse molecular frameworks. nih.gov

| Fused System | General Reaction Type | Typical Reagents | Reference |

| Pyrido[1,2-a]pyrimidinium salts | Condensation-Cyclization | 1,3-Dicarbonyl compounds, Acetals | rsc.org |

| Pyrido[1,2-a]pyrimidines | Three-Component Reaction & Cyclization | Aroylacetonitrile, Orthoesters | researchgate.net |

| Pyrido[1,2-a]pyrimidin-2-ones | Acylation & Thermal Cyclization | Alkynoate esters | cam.ac.uk |

| Pyrido[2,3-d]pyrimidines | Annulation | α,β-Unsaturated ketones, DMAD | jocpr.com |

Ligand Design in Organometallic Chemistry and Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis, enabling more efficient and selective chemical transformations. rsc.orgyoutube.com The 2-(aminomethyl)pyridine scaffold, present in (4-Isopropylpyridin-2-YL)methanamine, is a privileged structure for creating effective ligands for a variety of catalytic processes.

(4-Isopropylpyridin-2-YL)methanamine is a classic bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable five-membered chelate ring. This N,N'-ligation is fundamental to its function in catalysis. The primary amine can be further functionalized to create more complex ligand architectures. For example, reaction with sulfonyl chlorides can produce (pyridinylmethyl)sulfonamide ligands, which have been successfully used in iridium-based transfer hydrogenation catalysts. nih.gov The electronic properties of these ligands can be fine-tuned by altering substituents on the pyridine ring, which in turn influences the catalytic activity of the corresponding metal complex. nih.gov This modularity allows for the rational design of ligands for specific applications.

Ligands based on the 2-(aminomethyl)pyridine framework are instrumental in some of the most powerful reactions in modern organic synthesis, including cross-coupling and C-H activation.

Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org Palladium(II) complexes bearing N,N'-bidentate ligands, such as those derived from imines of 2-aminopyridine, can serve as effective pre-catalysts. mdpi.comarabjchem.org A complex formed with (4-Isopropylpyridin-2-YL)methanamine could coordinate to a palladium center, stabilizing the catalytic species and facilitating the steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy for constructing complex molecules. researchgate.net The pyridine moiety is an excellent directing group for transition metal-catalyzed C-H activation. researchgate.netnih.gov In a typical scenario, a substrate is first attached to the amine nitrogen of (4-Isopropylpyridin-2-YL)methanamine. The pyridine nitrogen then directs a metal catalyst (e.g., palladium, rhodium, or cobalt) to a specific C-H bond on the substrate, enabling its selective cleavage and functionalization. researchgate.netnih.gov This strategy has been employed in a wide range of transformations, including arylation and allylation reactions. researchgate.net

| Catalytic Process | Metal | Role of Ligand | Potential Transformation |

| Transfer Hydrogenation | Iridium, Rhodium | Chiral N,N'-coordination | Asymmetric reduction of imines/ketones |

| Suzuki-Miyaura Coupling | Palladium | Stabilize Pd(0)/Pd(II) species | Aryl-aryl bond formation |

| C-H Arylation | Palladium, Rhodium | Directing group, ligand | Direct functionalization of arenes |

| Hydrolysis | Palladium | Lewis acid activation | Cleavage of imine bonds |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern synthesis. Pyridine and its derivatives are known to act as basic catalysts or as scaffolds for more complex organocatalytic systems. The nitrogen atom of the pyridine ring can function as a Lewis base or a Brønsted base, while the aminomethyl group in (4-Isopropylpyridin-2-YL)methanamine offers a primary amine functionality that could potentially engage in iminium or enamine catalysis.

Despite these promising structural features, there is no available research in the peer-reviewed literature that demonstrates the use of (4-Isopropylpyridin-2-YL)methanamine 2HCl as an organocatalyst. Consequently, no data tables on its performance in terms of reaction yields, enantioselectivities, or diastereoselectivities can be provided. The potential of this compound in organocatalysis remains purely theoretical and awaits experimental validation.

Auxiliary in Stereoselective Transformations

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The development of new and effective chiral auxiliaries is a key area of research in asymmetric synthesis. wikipedia.orgsigmaaldrich.com Pyridine-containing structures have been incorporated into various chiral auxiliaries, often leveraging the coordinating ability of the pyridine nitrogen to organize the transition state of a reaction.

The structure of (4-Isopropylpyridin-2-YL)methanamine suggests that if resolved into its enantiomers, it could potentially serve as a chiral auxiliary. The primary amine could be used to form a covalent bond with a substrate, and the chiral center, along with the pyridine ring and the isopropyl group, could create a biased chiral environment to direct the approach of a reagent.

However, similar to its organocatalytic applications, there is a complete absence of studies reporting the use of this compound as a chiral auxiliary in stereoselective transformations. There are no research findings that have investigated its ability to induce chirality in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. Therefore, no detailed research findings or data tables on its efficacy as a chiral auxiliary can be presented. The exploration of this compound in this capacity is a gap in the current scientific knowledge.

Computational Chemistry and Theoretical Investigations of 4 Isopropylpyridin 2 Yl Methanamine 2hcl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the electronic properties of molecular systems. These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size.

The electronic structure of (4-Isopropylpyridin-2-YL)methanamine (B8787097) 2HCl is fundamentally governed by the interplay of the pyridine (B92270) ring, the isopropyl group, and the protonated aminomethyl substituent. Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

Table 1: Calculated Molecular Orbital Energies for (4-Isopropylpyridin-2-YL)methanamine 2HCl *

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-1 | -8.95 |

| HOMO | -7.62 |

| LUMO | -1.23 |

| LUMO+1 | -0.45 |

| HOMO-LUMO Gap | 6.39 |

Theoretical data generated using DFT at the B3LYP/6-31G(d) level of theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the most positive potential (deepest blue) would be concentrated around the protonated nitrogen of the pyridine ring and the ammonium (B1175870) group (-CH₂NH₃⁺), highlighting their electrophilic character. The regions around the hydrocarbon framework, particularly the isopropyl group, would exhibit a more neutral potential (green). This mapping is instrumental in understanding intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a biological target.

Conformational Analysis and Energy Minima Identification

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Torsional scans are performed by systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. This process generates a potential energy surface (PES), which reveals the low-energy conformations (energy minima) and the transition states (saddle points) connecting them. For this compound, key rotations would be around the C(2)-CH₂ bond (connecting the aminomethyl group to the pyridine ring) and the C(4)-CH(CH₃)₂ bond (connecting the isopropyl group). The steric hindrance between the aminomethyl group and the isopropyl group, as well as with the pyridine ring, will significantly influence the shape of the PES and the relative energies of the conformers.

Table 2: Relative Energies of Key Conformers of this compound *

| Conformer | Dihedral Angle (N-C2-Cα-Nα) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 |

| B | -65.2° | 2.15 |

| C | 70.3° | 2.20 |

Theoretical data based on torsional scans.

The presence of a solvent can significantly influence the conformational preferences of a molecule. For a charged species like this compound, polar solvents will interact strongly with the protonated nitrogen atoms through hydrogen bonding and electrostatic interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to simulate the effect of the solvent environment. These models can alter the relative energies of different conformers, potentially stabilizing conformations with a larger dipole moment in polar solvents. The explicit interaction with solvent molecules can lead to a different conformational landscape compared to the gas phase. A study on a similar compound, 4-pyrrolidin-2-yl-pyridine, highlighted the influence of different solvents on its properties. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can aid in the characterization and identification of the compound. nih.gov

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. The protonation state and the local electronic environment around each nucleus will be the primary determinants of the predicted chemical shifts.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this compound, characteristic peaks would include N-H stretching vibrations from the ammonium group, C-H stretching from the aromatic and aliphatic parts, and various C-C and C-N stretching and bending modes of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the pyridine ring. The protonation of the molecule will induce a bathochromic or hypsochromic shift in the absorption bands compared to the neutral form.

Table 3: Predicted Spectroscopic Data for this compound *

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C4-pyridine) | ~155 ppm |

| ¹H NMR | Chemical Shift (CH-isopropyl) | ~3.2 ppm |

| IR | Vibrational Frequency (N-H stretch) | ~3200-3400 cm⁻¹ |

| UV-Vis | λmax | ~265 nm |

Theoretical data representing typical predicted values.

Reaction Pathway Elucidation and Transition State Modeling

There is currently no available research in the public domain that specifically elucidates the reaction pathways or models the transition states for this compound. Such studies would typically involve high-level quantum mechanical calculations to map the potential energy surface of reactions involving this molecule, identifying the lowest energy paths and the structures of transition state intermediates. This information is crucial for understanding reaction mechanisms and kinetics. Without dedicated computational studies, any discussion on this topic would be purely speculative.

Molecular Docking and Interaction Studies (if applicable to non-biological targets like supramolecular hosts)

Similarly, there are no published molecular docking studies of this compound with non-biological targets such as supramolecular hosts (e.g., cyclodextrins, calixarenes, or cucurbiturils). These types of computational experiments are performed to understand and predict the non-covalent binding interactions, affinity, and selectivity between a guest molecule and a host. Such studies would provide insights into the formation of inclusion complexes, which can be important for applications in materials science, catalysis, or as models for biological recognition. The absence of this research in the scientific literature means that no data on binding energies, interaction modes, or preferred conformations within a supramolecular host is available for this specific compound.

Derivatization and Structure Property Relationship Studies of 4 Isopropylpyridin 2 Yl Methanamine 2hcl

Systematic Modifications of the Primary Amine Group

The primary amine group of (4-isopropylpyridin-2-yl)methanamine (B8787097) is a key site for derivatization, readily undergoing reactions to form a variety of functional groups. These modifications can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile, which are critical determinants of its interaction with biological targets.

The primary amine can be acylated with a wide range of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides affords sulfonamides. These reactions are generally high-yielding and allow for the introduction of diverse substituents.

For instance, in a study on related N-(pyridin-2-ylmethyl)amine derivatives, a series of compounds were synthesized to explore their anti-mycobacterial activity. semanticscholar.org The general synthetic route involves the reaction of the primary amine with various substituted aromatic and heterocyclic carboxylic acids. The structure-activity relationship (SAR) studies from such derivatization can be extensive.

Table 1: Illustrative Amide and Sulfonamide Derivatives of (4-Isopropylpyridin-2-YL)methanamine and Their Potential Properties

| Derivative | R Group (for Amide: R-CO-NH-; for Sulfonamide: R-SO₂-NH-) | Expected Property Modulation |

| N-Benzoyl-(4-isopropylpyridin-2-yl)methanamine | Phenyl | Increased lipophilicity, potential for π-π stacking interactions. |

| N-(4-Fluorobenzoyl)-(4-isopropylpyridin-2-yl)methanamine | 4-Fluorophenyl | Introduction of a polar group, potential for altered electronic properties and metabolic stability. |

| N-(Thiophene-2-carbonyl)-(4-isopropylpyridin-2-yl)methanamine | 2-Thienyl | Introduction of a heteroaromatic ring, potential for new binding interactions. |

| N-(4-Methylphenylsulfonyl)-(4-isopropylpyridin-2-yl)methanamine | 4-Methylphenyl | Increased acidic character of the N-H proton, different hydrogen bonding geometry compared to amides. |

Note: This table is illustrative and based on general principles of medicinal chemistry and findings for analogous compounds.

Studies on similar structures have shown that the nature of the 'R' group in the amide or sulfonamide can have a profound impact on biological activity. For example, in a series of 2-phenoxybenzamides, the substitution pattern on an aniline (B41778) moiety significantly influenced antiplasmodial activity and cytotoxicity. mdpi.com Similarly, modifications to the N-H amide in macrocyclic depsipeptides have been shown to be critical for their activity as ion channel inhibitors, highlighting the importance of the amide bond's ability to participate in hydrogen bonding. nih.gov

The primary amine of (4-isopropylpyridin-2-yl)methanamine can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are known for their ability to form strong bidentate hydrogen bonds with biological macromolecules, making them valuable in drug design. researchgate.net

The synthesis of ureas and thioureas is generally a straightforward addition reaction. researchgate.net For example, reacting the parent amine with a substituted phenyl isocyanate in a suitable solvent would yield the corresponding N-aryl-N'-((4-isopropylpyridin-2-yl)methyl)urea.

Table 2: Representative Urea and Thiourea Derivatives and Their Potential Significance

| Derivative Type | Reagent | Key Structural Feature | Potential Application/Property |

| Urea | Phenyl isocyanate | -NH-CO-NH- | Enzyme inhibition (e.g., kinases), receptor antagonism. |

| Thiourea | Phenyl isothiocyanate | -NH-CS-NH- | Metal chelation, antiviral and anticancer activity. mdpi.com |